7-Chloro-1-phenylheptan-3-one
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Overview
Description
7-Chloro-1-phenylheptan-3-one is an organic compound with the molecular formula C13H17ClO. It is a chlorinated derivative of heptanone, characterized by a phenyl group attached to the first carbon and a chlorine atom attached to the seventh carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-phenylheptan-3-one typically involves the chlorination of 1-phenylheptan-3-one. One common method is the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 1-phenylheptan-3-one is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the seventh position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1-phenylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1-phenylheptan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 7-Chloro-1-phenylheptan-3-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is attributed to the presence of the chlorine atom and the carbonyl group, which can form covalent bonds with nucleophilic sites on biomolecules. The exact pathways and molecular targets are still under investigation, but its electrophilic nature suggests potential interactions with proteins and enzymes .
Comparison with Similar Compounds
1-Phenylheptan-3-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
7-Bromo-1-phenylheptan-3-one: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
7-Iodo-1-phenylheptan-3-one: Contains an iodine atom, which can lead to different reactivity patterns compared to the chlorine derivative.
Uniqueness: 7-Chloro-1-phenylheptan-3-one is unique due to the presence of the chlorine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable compound for synthetic applications and research purposes .
Properties
CAS No. |
918648-48-3 |
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Molecular Formula |
C13H17ClO |
Molecular Weight |
224.72 g/mol |
IUPAC Name |
7-chloro-1-phenylheptan-3-one |
InChI |
InChI=1S/C13H17ClO/c14-11-5-4-8-13(15)10-9-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
InChI Key |
CBXIDGXFSOJGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CCCCCl |
Origin of Product |
United States |
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